Boisiris is a chemical compound with the molecular formula C15H26O and a molecular weight of 222.37 g/mol. It is classified as a bicyclic compound, specifically known as (1S,5R)-2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane. Boisiris is recognized for its rich woody aroma, characterized by distinct orris notes, complemented by ambery and tobacco undertones, which contribute to its elegant and sophisticated fragrance profile . This compound is primarily utilized in the fragrance industry due to its unique scent characteristics.
Boisiris can be synthesized through various organic synthesis techniques, although specific methods are not widely detailed in available literature. Generally, compounds like Boisiris are synthesized via:
Industrial synthesis often employs methods that optimize yield and purity while adhering to safety and environmental regulations.
Boisiris is predominantly used in the fragrance industry as a heart note due to its rich woody characteristics. Its applications include:
The versatility of Boisiris allows it to be employed in various formulations where a sophisticated woody note is desired.
Interaction studies involving Boisiris primarily focus on its olfactory interactions within fragrance compositions rather than direct biological interactions. Its ability to blend harmoniously with other fragrance ingredients makes it valuable for creating complex scent profiles. Further research into its interactions with skin chemistry could provide insights into how it behaves when applied topically.
Several compounds share structural or functional similarities with Boisiris. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Iso E Super | C12H18O | Woody note with a clean, modern scent |
| Ambroxan | C13H18O | Warm, amber-like scent |
| Cashmeran | C15H24O | Soft, musky woodiness |
| Vetiver Oil | C15H22O | Earthy, woody aroma |
| Sandalwood Oil | C15H30O | Creamy, rich woody scent |
Uniqueness of Boisiris: Boisiris stands out due to its distinct combination of woody and orris notes, which differentiates it from similar compounds that may lean more towards either floral or purely woody characteristics. Its ability to add depth and complexity makes it particularly valuable in high-end perfumery.
The synthesis of Boisiris traces its origins to late 20th-century advancements in bicyclic ether chemistry. Patents filed by Givaudan in the 1990s, such as US-5525589-A and US5185472A, detail methods for creating cyclic ether derivatives with enhanced olfactory properties. These innovations aimed to address the growing demand for synthetic alternatives to rare natural ingredients like orris root, which faced sustainability challenges.
Boisiris, chemically designated as 2-ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane, was optimized through iterative modifications to its bicyclic framework. Early iterations focused on balancing molecular stability with vapor pressure characteristics to ensure prolonged scent diffusion. By 2007, Boisiris gained prominence in luxury perfumery, notably forming 12% of Creed’s Royal Oud—a milestone that underscored its capacity to impart depth and longevity to fragrances.
Boisiris occupies a unique niche due to its dual functionality as a heart note and fixative. Its molecular structure (C₁₅H₂₆O, molecular weight 222.37 g/mol) enables compatibility with diverse fragrance families, from citrus top notes to woody base accords like patchouli and vetiver. The compound’s ethoxy and methylene groups facilitate intermolecular interactions that enhance scent diffusion, while its low vapor pressure (3.23 hPa at 25°C) ensures sustained release.
| Property | Boisiris | Sandalwood Oil | Iso E Super | |
|---|---|---|---|---|
| Tenacity | 2 days | 3 days | 5 days | |
| Bloom in Soap | ★★★ | ★★ | ★★★★ | |
| pH Stability | 5–12 | 6–8 | 4–9 | |
| Renewable Carbon | ≤50% | 100% | 0% |
In contrast to natural sandalwood oil, Boisiris offers superior formulation flexibility across pH ranges, making it indispensable in products like shampoos (pH 6) and fabric detergents (pH 9). Its synthetic nature also circumvents ethical and ecological concerns associated with harvesting endangered plant species.
The bicyclic [3.3.1]nonane framework of Boisiris serves as an exemplary template for understanding how rigid cyclic structures contribute to distinctive olfactory properties. This bridged bicyclic system provides a conformationally constrained scaffold that enables precise spatial arrangement of functional groups, directly influencing receptor binding and olfactory perception [2]. The significance of bicyclic terpene derivatives in fragrance chemistry extends beyond their structural rigidity to encompass their ability to mimic natural odorants while offering enhanced stability and persistence.
Research into bicyclic terpene structure-activity relationships has revealed that the [3.3.1]nonane framework provides optimal three-dimensional geometry for woody odorant recognition [4] [5]. The rigid bicyclic structure prevents conformational flexibility that might otherwise compromise olfactory receptor binding specificity . In comparative studies of terpene derivatives, bicyclic systems consistently demonstrate superior persistence and intensity compared to their monocyclic or acyclic counterparts [5] [7].
The molecular architecture of Boisiris incorporates several key structural features that contribute to its olfactory efficacy. The presence of quaternary carbon centers at positions 2 and 6 provides steric bulk that influences both the molecule's three-dimensional shape and its interaction with olfactory receptors [8]. These quaternary centers also contribute to the molecule's resistance to metabolic degradation, thereby enhancing its persistence in fragrance applications [9].
Computational molecular modeling studies have demonstrated that the bicyclic framework of Boisiris creates specific binding pockets and interaction sites that are recognized by olfactory receptors responsible for woody and orris-like odor perception [10] [11]. The rigid scaffold ensures that critical functional groups maintain optimal spatial relationships for receptor activation, a characteristic that distinguishes effective olfactory molecules from structurally similar but odorless compounds [12] [13].
The ethoxy group (-OCH₂CH₃) in Boisiris represents a critical structural modification that significantly impacts both the molecule's olfactory properties and its persistence characteristics. This functional group substitution, replacing what might otherwise be a hydroxyl group, fundamentally alters the compound's volatility profile and receptor binding dynamics [2] [14].
The ethoxy group's influence on odorant persistence operates through multiple mechanisms. First, the increased molecular weight and lipophilicity conferred by the ethoxy substituent reduces the compound's volatility compared to hydroxyl analogs, thereby extending its presence in the olfactory space [15] [7]. The octanol-water partition coefficient (LogP) value exceeding 6.0 indicates substantial lipophilicity, which correlates with enhanced substantivity on various surfaces and prolonged olfactory impact [2] [9].
Vapor pressure measurements for Boisiris reveal a moderate volatility profile that is optimal for heart note applications in perfumery [9] [16]. The ethoxy group contributes to this balanced volatility by providing sufficient molecular weight to prevent excessive evaporation while maintaining adequate vapor pressure for olfactory perception [7]. This balance is crucial for fragrance ingredients that must provide both immediate impact and long-lasting presence.
The ether linkage in the ethoxy group also contributes to the molecule's chemical stability under various environmental conditions. Unlike hydroxyl groups, which are susceptible to oxidation and can undergo various chemical transformations, the ethoxy group remains relatively stable across different pH ranges and temperature conditions [17] [14]. This stability is reflected in the compound's performance across different fragrance formulations, from acidic conditions in fabric softeners to alkaline environments in soap formulations [9].
Dynamic molecular modeling studies have shown that the ethoxy group can adopt different conformations that influence the overall molecular shape and receptor binding affinity [10] [18]. The flexibility of the ethyl chain allows for induced-fit binding with olfactory receptors, potentially explaining the compound's ability to activate multiple receptor subtypes and produce its complex woody-orris odor profile [11] [12].
The stereochemical configuration of Boisiris, specifically its (1S,5R) absolute configuration, plays a fundamental role in determining both its olfactory character and volatility behavior. Stereochemical factors in olfactory molecules often represent the difference between a desirable fragrance ingredient and an odorless or malodorous compound [12] [13] .
The (1S,5R) stereochemistry of Boisiris is essential for its characteristic woody-orris perception, as demonstrated by comparative studies of stereoisomeric odorants [8] [19]. Research on sandalwood odorants has shown that specific stereochemical configurations at quaternary carbon centers are critical for woody odor recognition, with incorrect stereochemistry leading to complete loss of desirable olfactory properties [8]. Similar principles apply to Boisiris, where the precise spatial arrangement of substituents determines receptor binding selectivity and odor quality.
Stereochemical influences on volatility profiles operate through multiple pathways. The three-dimensional arrangement of atoms affects molecular surface area, intermolecular interactions, and crystal packing in the solid state [20]. For Boisiris, the (1S,5R) configuration creates an optimal balance between molecular compactness and surface accessibility, resulting in volatility characteristics that are ideal for heart note applications in perfumery [9] [21].
The stereochemical arrangement also influences the molecule's interaction with olfactory binding proteins, which serve as carriers for odorant molecules through the nasal mucus to olfactory receptors [15]. Studies have shown that stereochemical factors can determine whether odorant molecules are transported efficiently by these proteins or must rely on direct diffusion, thereby affecting the speed and intensity of olfactory perception [15] [18].
Ring fusion geometry in the bicyclic system creates additional stereochemical constraints that influence volatility behavior. The rigid bridged structure prevents conformational changes that might otherwise affect vapor pressure and evaporation rates [7] [19]. This conformational rigidity ensures consistent volatility profiles across different temperature and humidity conditions, a characteristic that is highly valued in commercial fragrance applications [9] [22].
Research into the stereochemical requirements for woody odorants has revealed that specific spatial arrangements of functional groups are necessary for optimal receptor activation [19] [23]. The stereochemistry of Boisiris positions the ethoxy group, methylene bridge, and quaternary centers in a configuration that maximizes binding affinity while maintaining appropriate volatility for fragrance use [10] [12].